Cas no 28373-64-0 (4-chloro-2-phenoxypyridine)

4-Chloro-2-phenoxypyridine is a halogenated pyridine derivative with a phenoxy substituent at the 2-position, offering versatile reactivity for synthetic applications. Its chloro group at the 4-position facilitates nucleophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's stable aromatic structure ensures compatibility with a range of reaction conditions, while the phenoxy moiety enhances its utility in constructing complex heterocyclic systems. Its high purity and well-defined reactivity profile make it suitable for use in cross-coupling reactions, functional group transformations, and as a building block for bioactive molecules. The compound is typically handled under standard laboratory conditions, with appropriate safety precautions for halogenated aromatics.
4-chloro-2-phenoxypyridine structure
4-chloro-2-phenoxypyridine structure
Product Name:4-chloro-2-phenoxypyridine
CAS No:28373-64-0
MF:C11H8ClNO
MW:205.640321731567
CID:5030521
PubChem ID:23438748
Update Time:2025-10-30

4-chloro-2-phenoxypyridine Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-2-phenoxypyridine
    • Pyridine, 4-chloro-2-phenoxy-
    • SCHEMBL17413774
    • 28373-64-0
    • MDL: MFCD13190650
    • Inchi: 1S/C11H8ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h1-8H
    • InChI Key: VOFUAWMAVISPTD-UHFFFAOYSA-N
    • SMILES: ClC1C=CN=C(C=1)OC1C=CC=CC=1

Computed Properties

  • Exact Mass: 205.0294416g/mol
  • Monoisotopic Mass: 205.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 22.1Ų

4-chloro-2-phenoxypyridine Pricemore >>

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Additional information on 4-chloro-2-phenoxypyridine

4-Chloro-2-Phenoxypyridine (CAS No. 28373-64-0): An Overview of Its Properties, Applications, and Recent Research

4-Chloro-2-phenoxypyridine (CAS No. 28373-64-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, particularly in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, potential applications, and recent research advancements related to 4-chloro-2-phenoxypyridine.

Chemical Structure and Properties

4-Chloro-2-phenoxypyridine is a pyridine derivative with a chlorine atom at the 4-position and a phenyl ether group at the 2-position. The molecular formula of this compound is C11H8ClNO, and its molecular weight is approximately 199.64 g/mol. The presence of the chlorine and phenyl ether groups imparts unique chemical properties to 4-chloro-2-phenoxypyridine, making it an attractive candidate for various chemical reactions and biological studies.

The compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Its melting point is around 95°C, and it has a boiling point of approximately 300°C under standard atmospheric pressure. These physical properties make it suitable for use in a wide range of experimental conditions.

Synthetic Routes and Methods

The synthesis of 4-chloro-2-phenoxypyridine can be achieved through several well-established methods. One common approach involves the reaction of 2-chloropyridine with phenol in the presence of a base such as potassium carbonate or sodium hydride. This reaction typically proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, leading to the formation of the desired product.

An alternative synthetic route involves the use of palladium-catalyzed coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed to couple 4-chloropyridine with phenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. This method offers high yields and good functional group tolerance, making it a preferred choice for large-scale synthesis.

Biological Activity and Applications

4-Chloro-2-phenoxypyridine has been extensively studied for its potential biological activities, particularly in the context of drug discovery and development. One notable application is its use as a lead compound in the design of selective serotonin reuptake inhibitors (SSRIs). SSRIs are a class of antidepressants that work by increasing the levels of serotonin in the brain, thereby alleviating symptoms of depression and anxiety.

Recent research has also explored the potential of 4-chloro-2-phenoxypyridine as an inhibitor of specific enzymes involved in various disease pathways. For example, studies have shown that derivatives of this compound can effectively inhibit phosphodiesterase (PDE) enzymes, which play crucial roles in signal transduction pathways. PDE inhibitors have been investigated for their therapeutic potential in conditions such as erectile dysfunction, chronic obstructive pulmonary disease (COPD), and heart failure.

In addition to its pharmacological applications, 4-chloro-2-phenoxypyridine has been used as a building block in the synthesis of more complex molecules with diverse biological activities. For instance, it has been incorporated into compounds with antiviral properties, making it a valuable starting material for developing new antiviral agents.

Recent Research Advancements

The field of medicinal chemistry continues to evolve rapidly, and recent studies have shed new light on the potential applications of 4-chloro-2-phenoxypyridine. One notable study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of novel derivatives of 4-chloro-2-phenoxypyridine as potent inhibitors of cancer cell proliferation. These derivatives were found to exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells.

Another study published in Bioorganic & Medicinal Chemistry Letters explored the use of 4-chloro-2-phenoxypyridine-based compounds as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways. The researchers demonstrated that certain derivatives could selectively modulate specific GPCRs, opening up new avenues for drug discovery targeting these receptors.

Safety Considerations and Environmental Impact

In any discussion about chemical compounds, safety considerations are paramount. While 4-chloro-2-phenoxypyridine is not classified as a hazardous substance under current regulations, it is important to handle it with care to avoid potential risks associated with exposure. Standard laboratory safety protocols should be followed when working with this compound.

The environmental impact of chemical compounds is also an important consideration. Studies on the biodegradability and ecotoxicity of 4-chloro-2-phenoxypyridine-based compounds are ongoing to ensure their safe use in industrial and pharmaceutical applications.

Conclusion

4-Chloro-2-phenoxypyridine (CAS No. 28373-64-0) is a versatile organic compound with significant potential in various fields, including medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for developing novel therapeutic agents with diverse biological activities. Recent research advancements have further expanded our understanding of its applications and opened up new possibilities for drug discovery.

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